molecular formula C8H6F3NOS B122629 4-(Trifluoromethoxy)thiobenzamide CAS No. 149169-34-6

4-(Trifluoromethoxy)thiobenzamide

Cat. No. B122629
CAS RN: 149169-34-6
M. Wt: 221.2 g/mol
InChI Key: GHQSKHMIUWHKHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of trifluoromethyl groups and thiourea or thiobenzamide moieties. For instance, the synthesis of N-(4-methylbenzamido)-N'-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea involved single-crystal X-ray diffraction analysis . Another example is the synthesis of 4-(trifluoromethyl)dibenzamide-benzoguanamine (4TFMDBBG), which was achieved in 61.2% yield and showed luminescence when complexed with europium and terbium . Additionally, a facile synthetic strategy for 3-((trifluoromethyl)thio)-4H-chromen-4-one was developed using AgSCF3 and trichloroisocyanuric acid to generate active electrophilic trifluoromethylthio species .

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various techniques. For example, the crystal structure of N-(4-methylbenzamido)-N'-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea was determined to belong to the monoclinic space group with specific cell dimensions . The crystal structure of 4-thiouracil-2'-trifluorothioacetamide-3',5'-diacetyl-β-D-riboside was also determined, providing insights into the conformation of the molecule in the solid state .

Chemical Reactions Analysis

The papers describe several chemical reactions involving trifluoromethyl groups. For instance, the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide was used to incorporate the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold . This transformation proceeds under mild conditions and yields the desired products in moderate to good yields.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by the presence of trifluoromethyl groups and thiobenzamide structures. The crystal of N-(4-methylbenzamido)-N'-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea has a density of 1.474 g/cm3 and exhibits good fungicidal activities against various fungi . The compound 4-(trifluoromethyl)dibenzamide-benzoguanamine shows luminescence under UV light, indicating its potential use in optical applications . The vibrational properties of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas were studied by FT-IR and Raman spectroscopy, along with quantum chemical calculations .

Scientific Research Applications

Corrosion Inhibition

A study focused on the electrochemical and quantum chemical analysis of sulfur-containing organic compounds, including thiobenzamide derivatives, as corrosion inhibitors for mild steel in acidic solutions. Thiobenzamide showed significant efficiency in corrosion inhibition, attributed to its molecular structure and the presence of sulfur atoms, which are likely adsorption centers. This suggests the potential use of 4-(Trifluoromethoxy)thiobenzamide in corrosion protection applications (Özcan & Dehri, 2004).

Photochromism in Organic Synthesis

Research into the photochromic properties of various organic compounds, including derivatives of thiobenzamide, has shown that these materials can undergo significant changes in their optical properties upon exposure to light. This property is valuable in the development of light-responsive materials, potentially useful in creating smart coatings and optical storage devices (Belen’kii et al., 2005).

Catalysis and Organic Transformations

Several studies have explored the role of thiobenzamide derivatives in catalytic processes and organic transformations. For instance, the conversion of thiobenzamides to benzothiazoles via intramolecular cyclization, mediated by specific reagents, offers a new pathway for synthesizing benzothiazoles, compounds of interest in medicinal chemistry and material science (Downer-Riley & Jackson, 2008).

Molecular Structure Analysis

Investigations into the molecular structure of thiobenzamide in the gas phase versus the solid state have provided insights into the effects of intermolecular interactions on molecular geometry. Such studies are crucial for understanding the behavior of these compounds under different conditions, which is essential for their application in various scientific and industrial processes (Kolesnikova et al., 2018).

Development of Fluorinated Compounds

The trifluoromethoxy group is recognized for its electron-withdrawing nature and high lipophilicity, making it an attractive substituent in the development of new drugs and agrochemicals. Research into efficient and scalable methods for the introduction of the trifluoromethoxy group into organic molecules, including the development of new reagents and catalytic processes, is paving the way for the synthesis of novel trifluoromethoxylated compounds with enhanced pharmacological and biological properties (Guo et al., 2017).

Safety and Hazards

4-(Trifluoromethoxy)thiobenzamide is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the GHS classification . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and use only under a chemical fume hood .

properties

IUPAC Name

4-(trifluoromethoxy)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-3-1-5(2-4-6)7(12)14/h1-4H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQSKHMIUWHKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381393
Record name 4-(Trifluoromethoxy)thiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149169-34-6
Record name 4-(Trifluoromethoxy)thiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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